molecular formula C24H26K2N2O6S2 B13769348 Cystine, N,N'-bis(hydrocinnamoyl)-, dipotassium salt, L- CAS No. 65375-71-5

Cystine, N,N'-bis(hydrocinnamoyl)-, dipotassium salt, L-

Cat. No.: B13769348
CAS No.: 65375-71-5
M. Wt: 580.8 g/mol
InChI Key: WYDLEMGNLRZCCC-TULUPMBKSA-L
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Description

Cystine, N,N’-bis(hydrocinnamoyl)-, dipotassium salt, L- is a synthetic derivative of cystine, an oxidized dimer of the amino acid cysteine. This compound is characterized by the presence of hydrocinnamoyl groups attached to the cystine molecule, and it is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cystine, N,N’-bis(hydrocinnamoyl)-, dipotassium salt, L- typically involves the reaction of L-cystine with hydrocinnamic acid in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The dipotassium salt form is achieved by neutralizing the reaction mixture with potassium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through crystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Cystine, N,N’-bis(hydrocinnamoyl)-, dipotassium salt, L- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various cystine derivatives with modified functional groups, depending on the specific reagents and conditions used .

Scientific Research Applications

Cystine, N,N’-bis(hydrocinnamoyl)-, dipotassium salt, L- has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the formation and reduction of disulfide bonds. These bonds play a crucial role in maintaining the structural integrity of proteins and other biomolecules. The hydrocinnamoyl groups enhance the compound’s stability and reactivity, making it a valuable tool in various biochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cystine, N,N’-bis(hydrocinnamoyl)-, dipotassium salt, L- is unique due to the presence of hydrocinnamoyl groups, which enhance its stability and reactivity compared to other cystine derivatives. This makes it particularly useful in applications requiring robust and stable disulfide bonds .

Properties

CAS No.

65375-71-5

Molecular Formula

C24H26K2N2O6S2

Molecular Weight

580.8 g/mol

IUPAC Name

dipotassium;(2R)-3-[[(2R)-2-carboxylato-2-(3-phenylpropanoylamino)ethyl]disulfanyl]-2-(3-phenylpropanoylamino)propanoate

InChI

InChI=1S/C24H28N2O6S2.2K/c27-21(13-11-17-7-3-1-4-8-17)25-19(23(29)30)15-33-34-16-20(24(31)32)26-22(28)14-12-18-9-5-2-6-10-18;;/h1-10,19-20H,11-16H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32);;/q;2*+1/p-2/t19-,20-;;/m0../s1

InChI Key

WYDLEMGNLRZCCC-TULUPMBKSA-L

Isomeric SMILES

C1=CC=C(C=C1)CCC(=O)N[C@@H](CSSC[C@@H](C(=O)[O-])NC(=O)CCC2=CC=CC=C2)C(=O)[O-].[K+].[K+]

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC(CSSCC(C(=O)[O-])NC(=O)CCC2=CC=CC=C2)C(=O)[O-].[K+].[K+]

Origin of Product

United States

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